molecular formula C14H20N2O4 B14836975 Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate

Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate

Cat. No.: B14836975
M. Wt: 280.32 g/mol
InChI Key: BJWABEFXNQZHKE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate is an organic compound with the molecular formula C14H20N2O4 It is a derivative of pyridine and is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-3-pyridone derivatives.

    Reduction: Formation of 2-(2-hydroxyethyl)-3-hydroxypyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.

    Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate

Uniqueness

Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate is unique due to the presence of both acetyl and hydroxypyridinyl groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-acetyl-3-hydroxypyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)11-12(18)10(5-7-15-11)6-8-16-13(19)20-14(2,3)4/h5,7,18H,6,8H2,1-4H3,(H,16,19)

InChI Key

BJWABEFXNQZHKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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